1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone
Overview
Description
1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is an organic compound that features both hydroxyl and nitro functional groups
Preparation Methods
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dihydroxyacetophenone and 4-nitrobenzaldehyde.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired product through the formation of a carbon-carbon bond between the two aromatic rings.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as halides or alkyl groups using reagents like thionyl chloride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting oxidative stress and inflammation.
Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound’s ability to undergo redox reactions makes it useful in studying cellular redox processes and developing redox-active probes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone involves its ability to participate in redox reactions. The hydroxyl groups can donate electrons, while the nitro group can accept electrons, making the compound a versatile redox mediator. This redox activity can influence various biological pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone can be compared with similar compounds such as:
2,4-Dihydroxyacetophenone: Lacks the nitro group, making it less versatile in redox reactions.
4-Nitrobenzaldehyde: Lacks the hydroxyl groups, limiting its ability to participate in redox reactions.
1-(2,4-Dihydroxyphenyl)-2-(4-aminophenyl)ethanone: Similar structure but with an amino group instead of a nitro group, which alters its redox properties and reactivity.
The uniqueness of this compound lies in its combination of hydroxyl and nitro groups, providing a balance of electron-donating and electron-withdrawing properties.
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-11-5-6-12(14(18)8-11)13(17)7-9-1-3-10(4-2-9)15(19)20/h1-6,8,16,18H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFAWKRXZLGJSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302557 | |
Record name | 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659027 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15485-63-9 | |
Record name | 15485-63-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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